Endoxifen Hydrochloride

Description

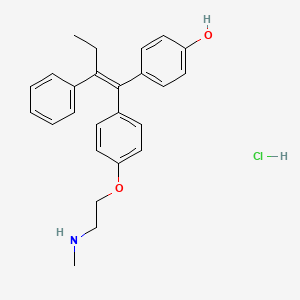

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFIMPDXTABYCN-BJFQDICYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10145698 | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032008-74-4 | |

| Record name | Endoxifen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032008744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Z-Endoxifen hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Endoxifen hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10145698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENDOXIFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/308PA1L567 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Endoxifen Hydrochloride: A Dual-Mechanism Approach to Combating Estrogen Receptor-Positive Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Endoxifen hydrochloride, the primary active metabolite of tamoxifen, has emerged as a potent therapeutic agent in the treatment of estrogen receptor-positive (ER+) breast cancer. Its mechanism of action extends beyond the classical competitive inhibition of the estrogen receptor alpha (ERα), encompassing a distinct, ERα-independent pathway involving the inhibition of protein kinase C beta 1 (PKCβ1). This dual-pronged attack on critical cancer cell signaling pathways positions endoxifen as a promising therapeutic strategy, particularly in endocrine-refractory disease. This technical guide provides a comprehensive overview of endoxifen's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

Endoxifen's anti-cancer effects in breast cancer cells are primarily mediated through two distinct mechanisms: modulation of the estrogen receptor and inhibition of the PKCβ1/AKT signaling pathway.

Selective Estrogen Receptor Modulation (SERM) Activity

As a selective estrogen receptor modulator (SERM), endoxifen directly competes with estradiol for binding to the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer.[1] This competitive inhibition blocks the transcriptional activity of ERα, preventing the expression of genes essential for cancer cell survival and growth.[2] Unlike its parent drug, tamoxifen, and another active metabolite, 4-hydroxytamoxifen (4HT), endoxifen has been shown to uniquely target ERα for proteasomal degradation, further diminishing the cellular response to estrogen.[2][3][4]

The binding of endoxifen to ERα leads to a conformational change in the receptor, which in turn affects its interaction with co-regulator proteins. This altered complex fails to recruit the necessary co-activators for gene transcription and instead recruits co-repressors, effectively silencing estrogen-responsive genes.[5]

Furthermore, the presence of estrogen receptor beta (ERβ) appears to enhance the anti-estrogenic effects of endoxifen. Endoxifen stabilizes ERβ protein levels and promotes the formation of ERα/ERβ heterodimers, which can lead to differential gene expression patterns and a more potent inhibition of estrogen-induced cell proliferation, even at lower concentrations.[6]

Inhibition of the PKCβ1/AKT Signaling Pathway

A growing body of evidence highlights an ERα-independent mechanism of endoxifen action centered on the inhibition of protein kinase C beta 1 (PKCβ1).[7][8] PKCβ1 is a serine/threonine kinase that plays a role in various cellular processes, including proliferation and survival. Endoxifen has been shown to directly bind to and inhibit the kinase activity of PKCβ1.[8][9]

This inhibition of PKCβ1 has significant downstream consequences, most notably the downregulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation.[10][11] Endoxifen-mediated inhibition of PKCβ1 leads to reduced phosphorylation of AKT at serine 473 (AKTSer473), a key activation event.[8][12] The suppression of AKT signaling ultimately contributes to the induction of apoptosis (programmed cell death) in breast cancer cells.[7][8] This mechanism is particularly relevant at higher, clinically achievable concentrations of endoxifen and may contribute to its efficacy in endocrine-resistant tumors where ERα signaling may be altered.[7][8]

Quantitative Data

The following tables summarize key quantitative data illustrating the potency and effects of this compound in breast cancer cells.

Table 1: Inhibitory Potency of Endoxifen in Breast Cancer Cells

| Parameter | Cell Line | Condition | Value | Reference(s) |

| IC50 (Cell Proliferation) | MCF-7 | Estradiol (E2) deprivation | 100 nM | [1] |

| MCF-7 | 1 nM E2 present | 500 nM | [1] | |

| T47D | Not specified | Not specified | ||

| Binding Affinity (Ki) | ERα | Not specified | Not specified | |

| PKCβ1 Kinase Inhibition (IC50) | In vitro assay | Not specified | 357 nM | [4] |

| PKCβ1 Binding (KD) | In vitro assay | Not specified | 100 nM | [4] |

Table 2: Endoxifen-Mediated Regulation of Gene Expression in MCF-7 Cells

| Gene | Regulation by Endoxifen (in the presence of E2) | Fold Change | Reference(s) |

| Estrogen-Responsive Genes | |||

| TFF1 (pS2) | Downregulated | Not specified | [13] |

| PGR (Progesterone Receptor) | Downregulated | Not specified | [13] |

| CCND1 (Cyclin D1) | Downregulated | Not specified | [14] |

| Other Key Genes | |||

| DDX5 | Downregulated | Not specified | [14] |

| DDX23 | Downregulated | Not specified | [14] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by endoxifen and a typical experimental workflow for studying its effects.

Caption: Endoxifen's SERM activity on ERα signaling.

Caption: Endoxifen's inhibition of the PKCβ1/AKT pathway.

Caption: Workflow for studying endoxifen's effects.

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of endoxifen.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol assesses the effect of endoxifen on the metabolic activity of breast cancer cells, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for ERα Degradation and AKT Phosphorylation

This protocol is used to detect changes in the protein levels of ERα and the phosphorylation status of AKT.

-

Cell Lysis: Treat MCF-7 cells with endoxifen as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ERα, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

siRNA-Mediated Knockdown of PKCβ1

This protocol is used to specifically reduce the expression of PKCβ1 to validate its role in endoxifen's mechanism of action.

-

Cell Seeding: Seed MCF-7 cells in a 6-well plate to achieve 30-50% confluency at the time of transfection.

-

Transfection Complex Formation: In separate tubes, dilute PKCβ1-specific siRNA and a non-targeting control siRNA in serum-free medium. In another set of tubes, dilute a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.

-

Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours at 37°C.

-

Medium Change: Replace the transfection medium with complete growth medium.

-

Incubation and Treatment: Incubate the cells for 48-72 hours to allow for target gene knockdown. Subsequently, treat the cells with endoxifen and perform downstream assays (e.g., Western blot for AKT phosphorylation, cell viability assay).

-

Validation of Knockdown: Confirm the reduction in PKCβ1 protein levels by Western blot analysis.

Conclusion

This compound exhibits a multifaceted mechanism of action in ER+ breast cancer cells, combining the well-established anti-estrogenic effects of a SERM with a novel, ERα-independent inhibitory action on the PKCβ1/AKT signaling pathway. This dual mechanism provides a strong rationale for its clinical development, particularly for patients who have developed resistance to traditional endocrine therapies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of endoxifen. Further research into the interplay between these two pathways and the identification of biomarkers to predict response to endoxifen will be crucial in optimizing its clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Development and characterization of novel endoxifen-resistant breast cancer cell lines highlight numerous differences from tamoxifen-resistant models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. researchgate.net [researchgate.net]

- 13. Endoxifen, a secondary metabolite of tamoxifen, and 4-OH-tamoxifen induce similar changes in global gene expression patterns in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Endoxifen as a Selective Estrogen Receptor Modulator (SERM): A Technical Guide

Introduction

Endoxifen, chemically known as 4-hydroxy-N-desmethyltamoxifen, is a nonsteroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene group.[1] It is a prominent active metabolite of tamoxifen, a widely used drug for the treatment and prevention of estrogen receptor (ER)-positive breast cancer.[2][3] Unlike its parent drug, tamoxifen, which is a prodrug requiring metabolic activation, endoxifen directly exerts potent effects on the estrogen receptor.[4] This direct action circumvents the variability in metabolic conversion associated with cytochrome P450 enzymes, particularly CYP2D6, making endoxifen a compound of significant interest for endocrine therapy.[4][5] Beyond its role as a SERM, endoxifen also functions as a protein kinase C (PKC) inhibitor, a mechanism being explored for conditions like bipolar disorder.[1] This guide focuses on the core identity of endoxifen as a SERM, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Endoxifen's biological activity is intrinsically linked to its chemical structure, which allows it to interact with the estrogen receptor.

-

IUPAC Name: 4-[1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol[1]

-

Molar Mass: 373.496 g·mol⁻¹[1]

-

Isomerism: Endoxifen exists as geometric isomers (E and Z). The Z-isomer is the more biologically active form.[7]

Core Mechanism of Action: SERM Activity

As a SERM, endoxifen exhibits tissue-specific effects, acting as either an estrogen receptor antagonist or agonist depending on the target tissue. In breast tissue, its primary role is antagonistic, which forms the basis of its application in breast cancer therapy.[8]

The mechanism involves the following key steps:

-

Competitive Binding: Endoxifen competitively binds to estrogen receptors (ERα and ERβ) with an affinity significantly higher than tamoxifen and comparable to that of 4-hydroxytamoxifen (4-OHT), another active metabolite.[2][9] This binding displaces the natural ligand, 17β-estradiol.

-

Conformational Change: Upon binding, endoxifen induces a unique conformational change in the estrogen receptor. This altered structure is distinct from the conformation induced by estrogen.

-

Modulation of Gene Transcription: The endoxifen-ER complex can still bind to Estrogen Response Elements (EREs) on the DNA. However, the altered conformation prevents the recruitment of co-activator proteins necessary for gene transcription. Instead, it promotes the recruitment of co-repressor proteins.[10]

-

Inhibition of Proliferation: By blocking the transcription of estrogen-responsive genes that drive cell growth and proliferation, endoxifen effectively halts the growth of ER-positive breast cancer cells.[11][12]

Some studies suggest that at higher concentrations, endoxifen's mechanism may differ from other SERMs, potentially by inducing the degradation of ERα, a mechanism more akin to selective estrogen receptor degraders (SERDs).[2][13]

Signaling and Metabolic Pathways

Quantitative Pharmacological Data

The potency and clinical relevance of endoxifen are defined by its binding affinity, anti-proliferative effects, and pharmacokinetic profile.

Table 1: Comparative Estrogen Receptor Binding Affinity

This table summarizes the relative binding affinity (RBA) of endoxifen and related compounds for estrogen receptors compared to estradiol (E2), which is set at 100%.

| Compound | Receptor | Relative Binding Affinity (%) vs. Estradiol | Source(s) |

| Endoxifen | ERα | 12.1% - 181% | [1] |

| ERβ | 4.75% | [1] | |

| 4-Hydroxytamoxifen (4-OHT) | ERα | 19.0% - 181% | [1] |

| ERβ | 21.5% | [1] | |

| Tamoxifen | ER | ~2.8% | [1] |

| N-desmethyltamoxifen | ER | ~2.4% | [1] |

Note: RBA values can vary between studies due to different experimental conditions. Some studies show endoxifen and 4-OHT have equipotent ER binding affinity, approximately 100-fold greater than tamoxifen.[2][9][14]

Table 2: In Vitro Anti-Proliferative Potency

This table presents the half-maximal inhibitory concentration (IC₅₀) of endoxifen in inhibiting the proliferation of estrogen-dependent breast cancer cells.

| Cell Line | Condition | Endoxifen IC₅₀ | 4-OHT IC₅₀ | Source(s) |

| MCF-7 | Estrogen-deprived | 100 nM | 10 nM | [15] |

| + 1 nM Estradiol | 500 nM | 50 nM | [15] | |

| + Estradiol | 0.675 µM | - | [12] | |

| T47D | + Estradiol | 4.29 µM | - | [12] |

| BT-474 | Estrogen-stimulated | 54 nM | - | [16] |

Note: While some data suggests 4-OHT is more potent in certain assays, endoxifen is found at 5- to 20-fold higher plasma concentrations in patients taking tamoxifen, making it a major contributor to tamoxifen's overall clinical activity.[7]

Table 3: Pharmacokinetic Parameters of Oral Endoxifen in Humans

This table summarizes key pharmacokinetic data from studies where endoxifen was administered directly to human subjects.

| Parameter | Value | Dose Range | Source(s) |

| Time to Peak (Tₘₐₓ) | 4.5 - 6 hours | Single Dose (0.5-4 mg) | [1][17] |

| Half-life (t₁/₂) | 49 - 68 hours | 20-360 mg/day | [1][7] |

| Apparent Total Clearance (CL/F) | 4.89 L/h | 20-360 mg/day | [7][18] |

| Apparent Central Volume of Distribution (Vc/F) | 323 L | 20-360 mg/day | [7][18] |

| Metabolism | Not metabolized by CYP450 enzymes | - | [1] |

The direct administration of endoxifen demonstrates linear and dose-proportional pharmacokinetics.[17]

Table 4: High-Level Comparison of Common SERMs

| Feature | Endoxifen | Tamoxifen | Raloxifene |

| Primary Use | ER+ Breast Cancer | ER+ Breast Cancer (Treatment/Prevention) | Breast Cancer Prevention, Osteoporosis |

| Form | Active Drug | Prodrug | Active Drug |

| ER Antagonist (Breast) | Yes | Yes | Yes |

| ER Agonist (Bone) | Yes (Partial) | Yes (Partial) | Yes (Partial) |

| ER Agonist (Uterus) | - | Yes (Partial Agonist) | No (Antagonist) |

| Risk of Endometrial Cancer | Not established, but antagonism expected | Increased | Not Increased |

| CYP2D6 Dependence | No | Yes (for activation) | No |

Experimental Protocols

The characterization of endoxifen as a SERM relies on a suite of standardized in vitro assays.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to radiolabeled estradiol.

Objective: To quantify the ability of endoxifen to displace [³H]-estradiol from rat uterine cytosol ER.

Methodology:

-

Preparation of Cytosol: Uteri are collected from ovariectomized Sprague-Dawley rats. The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is then ultracentrifuged to pellet cellular debris, and the resulting supernatant (cytosol), which contains the ER, is collected.[22]

-

Competitive Binding Reaction: A constant amount of uterine cytosol (e.g., 50-100 µg protein) and a fixed concentration of radiolabeled [³H]-estradiol (e.g., 1.0 nM) are incubated in assay tubes.[22]

-

Addition of Competitor: Increasing concentrations of unlabeled endoxifen (or other test compounds) dissolved in ethanol are added to the tubes. A control for non-specific binding is included, containing a 100-fold excess of unlabeled estradiol.[22][23]

-

Incubation: The reaction mixtures are incubated, typically for 18-20 hours at 4°C, to allow the binding to reach equilibrium.[23]

-

Separation of Bound and Free Ligand: A cold hydroxylapatite (HAP) slurry is added to each tube. The HAP binds the ER-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound [³H]-estradiol is discarded.[23]

-

Quantification: The radioactivity in the HAP pellet, representing the bound [³H]-estradiol, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of endoxifen that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is calculated. This value is used to determine the relative binding affinity (RBA) compared to estradiol.

Cell Viability / Proliferation Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to assess the anti-proliferative effects of endoxifen.

Objective: To determine the IC₅₀ of endoxifen on the proliferation of ER-positive breast cancer cells (e.g., MCF-7).

Methodology:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 2 x 10³ cells per well and allowed to attach overnight.[24]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of endoxifen. Control wells receive the vehicle (e.g., ethanol). For antagonist assays, a constant, low concentration of estradiol is often co-administered.

-

Incubation: The plates are incubated for a period of 4 to 7 days to allow for effects on cell proliferation.[25]

-

Addition of Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well.[26]

-

Formazan Formation: Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: The absorbance of the solution is measured using a microplate photometer at a wavelength of 570 nm.[24] The amount of color produced is directly proportional to the number of viable cells.

-

Data Analysis: The absorbance values are used to generate a dose-response curve, from which the IC₅₀ value (the concentration of endoxifen that inhibits cell proliferation by 50%) is calculated.

Reporter Gene Assay

This assay measures the ability of a compound to modulate ER-mediated gene transcription.

Objective: To quantify the antagonistic activity of endoxifen on ER-dependent transcription.

Methodology:

-

Cell Line: A cell line (e.g., MCF-7 or HEK293) is engineered to stably express the human ERα and a reporter gene (commonly luciferase) linked to a promoter containing multiple Estrogen Response Elements (EREs).[27][28]

-

Cell Plating and Treatment: The engineered reporter cells are plated in 96- or 384-well plates. They are then treated with a reference agonist (estradiol) to induce transcription, along with varying concentrations of the test compound (endoxifen).[29]

-

Incubation: The cells are incubated for approximately 24 hours to allow for receptor binding, nuclear translocation, and transcription of the luciferase reporter gene.[27]

-

Cell Lysis: The cells are washed, and a lysis buffer is added to disrupt the cell membranes and release the intracellular contents, including the newly synthesized luciferase enzyme.[29][30]

-

Luminescence Detection: The cell lysate is transferred to an opaque assay plate, and a luciferase substrate (e.g., luciferin) is added. The luciferase enzyme catalyzes a reaction that produces light (bioluminescence).[29]

-

Signal Measurement: The light output is immediately measured using a luminometer. The intensity of the light is directly proportional to the amount of luciferase produced and thus reflects the level of ER-mediated transcription.

-

Data Analysis: The reduction in light signal in the presence of endoxifen (compared to the estradiol-only control) is used to determine its antagonistic potency and calculate an IC₅₀ value.

Conclusion

Endoxifen stands out as a potent, active metabolite of tamoxifen with a distinct pharmacological profile. As a SERM, it demonstrates high-affinity binding to estrogen receptors and robustly inhibits the proliferation of ER-positive breast cancer cells.[9][11] Its primary advantage lies in its ability to bypass the CYP2D6 metabolic pathway, offering the potential for more consistent and effective endocrine therapy in patients, irrespective of their metabolic phenotype.[4] The comprehensive characterization of its mechanism, potency, and pharmacokinetics through established experimental protocols solidifies its position as a cornerstone compound in the study of hormone-sensitive cancers and a promising therapeutic agent in its own right.

References

- 1. Endoxifen - Wikipedia [en.wikipedia.org]

- 2. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endoxifen | C25H27NO2 | CID 10090750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Population Pharmacokinetics of Z-Endoxifen in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Raloxifene and Tamoxifen Mnemonic for USMLE [pixorize.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Boronic Prodrug of Endoxifen as an Effective Hormone Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. axonmedchem.com [axonmedchem.com]

- 17. ascopubs.org [ascopubs.org]

- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 19. Tamoxifen vs Raloxifene vs Exemestane for Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 20. droracle.ai [droracle.ai]

- 21. Breast Cancer Prevention: Tamoxifen and Raloxifene | American Cancer Society [cancer.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Estrogen Enhances the Cell Viability and Motility of Breast Cancer Cells through the ERα-ΔNp63-Integrin β4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Inhibition of human breast cancer cell proliferation with estradiol metabolites is as effective as with tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. indigobiosciences.com [indigobiosciences.com]

- 30. assaygenie.com [assaygenie.com]

Endoxifen Hydrochloride: A Paradigm Shift in Endocrine Therapy by Bypassing CYP2D6 Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tamoxifen has long been a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, its efficacy is critically dependent on its metabolic activation to endoxifen, a process primarily catalyzed by the highly polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. Genetic variations in CYP2D6 can lead to significantly reduced endoxifen levels, potentially compromising therapeutic outcomes for a substantial portion of the patient population. The development of Z-endoxifen hydrochloride as a direct therapeutic agent represents a pivotal strategy to circumvent this metabolic variability. By delivering the most potent active metabolite of tamoxifen directly, endoxifen hydrochloride ensures the achievement of therapeutic concentrations irrespective of a patient's CYP2D6 genotype. This guide provides an in-depth technical overview of the role of this compound in bypassing CYP2D6 metabolism, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

The Critical Role of CYP2D6 in Tamoxifen Bioactivation

Tamoxifen is a prodrug that requires biotransformation in the liver to exert its antiestrogenic effects.[1][2][3] The metabolic process is complex, involving multiple CYP enzymes. The main pathway involves the conversion of tamoxifen to N-desmethyl-tamoxifen (NDMT) by CYP3A4/5.[4][5] NDMT is then hydroxylated by CYP2D6 to form (Z)-endoxifen, the most clinically relevant and potent active metabolite.[4][5][6] Another, less prominent pathway involves the direct hydroxylation of tamoxifen by CYP2D6 to 4-hydroxytamoxifen (4-OHT), which is also a potent antiestrogen.[5]

Endoxifen and 4-OHT have an affinity for the estrogen receptor that is 30- to 100-fold greater than that of tamoxifen itself.[3][4][7][8] However, plasma concentrations of endoxifen are typically 5- to 10-fold higher than those of 4-OHT, establishing endoxifen as the principal mediator of tamoxifen's therapeutic action.[6][7]

The critical dependency on CYP2D6 presents a significant clinical challenge due to the extensive genetic polymorphism of the CYP2D6 gene.[5][9] Over 100 allelic variants have been identified, leading to a wide spectrum of enzyme activity among individuals.[3][5] This variability is categorized into distinct phenotypes, directly impacting the concentration of endoxifen achieved with standard tamoxifen dosing.

Table 1: CYP2D6 Phenotypes and Impact on Endoxifen Metabolism

| Phenotype | Genotype Examples | CYP2D6 Activity | Expected Endoxifen Concentration (on Tamoxifen) | Clinical Implications |

| Ultrarapid Metabolizer (UM) | Gene duplication (e.g., 1/1xN) | Increased | Higher than extensive metabolizers | No evidence of increased side effects.[3] |

| Extensive (Normal) Metabolizer (EM) | Two functional alleles (e.g., 1/1, 1/2) | Normal | Therapeutic levels generally achieved | Standard expected outcome. |

| Intermediate Metabolizer (IM) | One reduced-function and one non-functional allele (e.g., 4/10, 1/41) | Decreased | Lower than extensive metabolizers[3] | Potential for reduced efficacy and increased recurrence risk.[10][11] |

| Poor Metabolizer (PM) | Two non-functional alleles (e.g., 4/4, 5/5) | Absent or minimal | Substantially lower, potentially sub-therapeutic levels[3][9] | Associated with poorer clinical outcomes and higher recurrence risk.[9][10][11] |

Studies have shown that patients with poor or intermediate metabolizer phenotypes have significantly lower plasma endoxifen concentrations and may derive less benefit from tamoxifen therapy, leading to a higher risk of breast cancer recurrence.[9][10][11][12]

This compound: Circumventing the CYP2D6 Dependency

The development of Z-endoxifen hydrochloride was a direct response to the challenges posed by CYP2D6 variability.[11] The core concept is to administer the active metabolite itself, thereby bypassing the need for hepatic activation. This approach ensures that therapeutic plasma concentrations of endoxifen can be achieved in all patients, regardless of their CYP2D6 genotype.[7]

Comparative Pharmacokinetics: this compound vs. Tamoxifen

Pharmacokinetic studies in both animal models and humans have demonstrated the clear advantage of direct endoxifen administration. Oral Z-endoxifen hydrochloride is rapidly absorbed and leads to substantially higher and more predictable plasma endoxifen concentrations compared to those achieved with standard tamoxifen doses.[13][14][15]

Table 2: Comparative Pharmacokinetic Data (Murine Models)

| Compound Administered | Dose (mg/kg) | Administration Route | Resulting Mean Endoxifen Concentration | Key Finding | Reference |

| Tamoxifen | 20 | Oral | Low / Undetectable | Oral tamoxifen results in low concentrations of active metabolites in mice. | [13] |

| Endoxifen HCl | 10 - 200 | Oral | Dose-proportional increase; ~8-fold greater than equivalent tamoxifen dose | Oral endoxifen yields substantially higher endoxifen concentrations than tamoxifen. | [13] |

| Endoxifen HCl | 25 | Oral (5-day dosing) | > 0.2 µM (exceeds target) | Endoxifen accumulates in plasma to therapeutic levels. | [13] |

| Endoxifen HCl | 100 | Oral (5-day dosing) | > 2.0 µM (exceeds target) | Demonstrates significant bioavailability and accumulation. | [13] |

A first-in-human Phase I study confirmed these findings in women with endocrine-refractory metastatic breast cancer.

Table 3: Phase I Clinical Trial Data of Z-Endoxifen Hydrochloride

| Dose Level (mg/day) | Mean Steady-State Endoxifen Concentration | Clinical Benefit Rate | Key Observation | Reference |

| 20 - 160 | 1 - 5 µM | ~26% | Achieved endoxifen levels up to 60-fold higher than standard tamoxifen therapy. | [11][16] |

| 160 (highest dose) | ~5 µM | N/A | Well-tolerated without reaching a maximum tolerated dose. | [11] |

These results show that direct administration of endoxifen not only bypasses the CYP2D6 metabolic bottleneck but also achieves plasma concentrations that meet or exceed the levels required to inhibit the growth of ER+ breast cancer cells.[11][17]

Experimental Evidence and Protocols

In Vitro Efficacy

In vitro studies using ER+ breast cancer cell lines (e.g., MCF-7) have been fundamental in establishing the superior potency of endoxifen.

Table 4: In Vitro Anti-proliferative Activity

| Compound | Cell Line | Assay | Result | Key Finding | Reference |

| Endoxifen | MCF-7 | Proliferation | Potently inhibits estrogen-induced growth at clinically relevant concentrations (>40 nM) | Endoxifen is a more potent inhibitor of cell growth than tamoxifen. | [18][19] |

| Tamoxifen | MCF-7, MCF7-HER2 | Proliferation | Weakly inhibits growth; can stimulate Erk1/2 phosphorylation | Tamoxifen is less effective, especially in HER2+ models. | [18] |

| Endoxifen | MCF7-HER2 | Gene Expression (RT-PCR) | Significantly decreases E2-stimulated transcription of ER-regulated genes (PGR, MYC) | Endoxifen effectively blocks ER genomic signaling. | [18] |

| Tamoxifen | MCF7-HER2 | Gene Expression (RT-PCR) | Maintains or stimulates transcription of ER-regulated genes | Tamoxifen fails to suppress estrogen-driven gene expression in this resistant model. | [18] |

Detailed Experimental Protocol: Cell Proliferation Assay (Crystal Violet)

-

Cell Seeding: Plate ER+ breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000 cells/well in complete medium. Allow cells to attach for 24 hours.

-

Hormone Deprivation: Replace medium with phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 48-72 hours to deprive cells of estrogens.

-

Treatment: Treat cells with varying concentrations of (Z)-endoxifen or tamoxifen (e.g., 10 nM to 10 µM) in the presence of 10 nM 17β-estradiol (E2) to stimulate proliferation. Include controls for vehicle and E2 alone.

-

Incubation: Incubate cells for 5-7 days, replacing the medium and treatments every 48 hours.

-

Staining:

-

Wash cells gently with phosphate-buffered saline (PBS).

-

Fix cells with 10% formalin for 15 minutes.

-

Stain with 0.5% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Wash away excess stain with deionized water and allow plates to dry.

-

Solubilize the stain by adding 10% acetic acid or methanol to each well.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Analysis: Normalize absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate IC50 values using non-linear regression analysis.

In Vivo Antitumor Activity

Animal studies using xenograft models have provided compelling evidence of endoxifen's superior antitumor activity.

Detailed Experimental Protocol: Murine Xenograft Model

-

Animal Model: Use female, ovariectomized athymic nude mice.

-

Hormone Supplementation: Implant a slow-release 17β-estradiol pellet subcutaneously to stimulate the growth of ER+ tumors.

-

Tumor Implantation: Inject ER+ breast cancer cells (e.g., MCF-7 or tamoxifen-resistant variants) subcutaneously into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 150-200 mm³).

-

Randomization & Treatment: Randomize mice into treatment groups: Vehicle control, Tamoxifen (e.g., 20 mg/kg, s.c.), and Endoxifen HCl (e.g., 25-75 mg/kg, p.o.). Administer treatments daily for a specified period (e.g., 4-7 weeks).

-

Monitoring: Measure tumor volume with calipers twice weekly and monitor animal body weight as a measure of toxicity.

-

Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Compare the mean tumor volumes between treatment groups to determine antitumor efficacy. Statistical analysis (e.g., ANOVA) is used to determine significance.

Table 5: In Vivo Antitumor Activity in a Tamoxifen-Refractory Xenograft Model (MCF7-HER2)

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume Change (after 7 weeks) | Statistical Significance (vs. Tamoxifen) | Key Finding | Reference |

| Tamoxifen | N/A | Continued Growth | N/A | Tamoxifen is ineffective in this resistant model. | [18] |

| Endoxifen HCl (Low Dose) | 25 | Significant Inhibition | p = 0.01 | Endoxifen demonstrates potent antitumor activity where tamoxifen fails. | [18] |

| Endoxifen HCl (High Dose) | 75 | Greater Inhibition | p = 0.001 | A dose-response relationship is observed for endoxifen's efficacy. | [18] |

Endoxifen's Molecular Signaling Pathway

Endoxifen's primary mechanism of action is as a potent selective estrogen receptor modulator (SERM). It competitively binds to the estrogen receptor alpha (ERα), preventing estrogen from binding and activating the receptor. This binding induces a conformational change in ERα that facilitates the recruitment of co-repressor proteins instead of co-activators, ultimately leading to the transcriptional repression of estrogen-responsive genes that drive cell proliferation (e.g., PGR, c-Myc).

Some evidence suggests endoxifen's mechanism is distinct from tamoxifen and 4-OHT. Notably, endoxifen has been shown to uniquely target ERα for proteasomal degradation, a mechanism more akin to pure antiestrogens like fulvestrant.[20][21] Furthermore, pathway analyses suggest Z-endoxifen may also uniquely target signaling kinases like PI3K/AKT, potentially inhibiting alternative growth pathways that contribute to endocrine resistance.[22]

Conclusion and Future Directions

This compound represents a significant advancement in endocrine therapy for ER-positive breast cancer. By directly delivering the most potent active metabolite of tamoxifen, it effectively bypasses the variability and uncertainty associated with CYP2D6 metabolism. This ensures that patients, particularly those identified as intermediate or poor metabolizers, can achieve therapeutic drug concentrations, potentially leading to improved clinical outcomes. The robust preclinical and early clinical data demonstrate superior pharmacokinetic properties and potent antitumor activity, even in tamoxifen-resistant settings.

Ongoing research and randomized Phase II/III clinical trials are further evaluating the efficacy and safety of this compound compared to standard endocrine therapies. The development of endoxifen exemplifies a successful translation from pharmacogenetic insight to a targeted therapeutic strategy, paving the way for a more personalized and effective approach to breast cancer treatment.

References

- 1. The Impact of CYP2D6 Genotyping on Tamoxifen Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2D6 polymorphisms and tamoxifen metabolism: clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tamoxifen Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. CYP2D6 Genotyping and Tamoxifen: An Unfinished Story in the Quest for Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impairment of endoxifen formation in tamoxifen‐treated premenopausal breast cancer patients carrying reduced‐function CYP2D6 alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hematologyandoncology.net [hematologyandoncology.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Clinical pharmacokinetics and pharmacogenetics of tamoxifen and endoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP2D6 polymorphisms and the impact on tamoxifen therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Genetic polymorphisms of CYP2D6 increase the risk for recurrence of breast cancer in patients receiving tamoxifen as an adjuvant therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP2D6 genotype- and endoxifen-guided tamoxifen dose escalation increases endoxifen serum concentrations without increasing side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. New Breast Cancer Drug Endoxifen Shows Promise In Patients Resistant To Conventional Hormonal Therapy: Trial [medicaldaily.com]

- 17. m.youtube.com [m.youtube.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coprescription of Tamoxifen and Medications That Inhibit CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of Z-Endoxifen: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-endoxifen, the most clinically significant active metabolite of tamoxifen, is a selective estrogen receptor modulator (SERM) under development for the treatment and prevention of estrogen receptor-positive (ER+) breast cancer. Its direct administration is being explored to bypass the variability in tamoxifen metabolism, which is dependent on the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. A comprehensive understanding of the preclinical toxicology profile of Z-endoxifen is paramount for its continued clinical development and regulatory evaluation. This technical guide provides a detailed overview of the key non-clinical safety studies conducted on Z-endoxifen, including summaries of quantitative data, experimental protocols, and visualizations of relevant biological pathways.

I. General Toxicology

A. Six-Month Repeat-Dose Oral Toxicity in Rats

A chronic oral toxicity study was conducted to evaluate the long-term effects of (E/Z)-endoxifen in female CD rats.[1]

Groups of 25 female CD rats received daily oral gavage of (E/Z)-endoxifen at doses of 0 (vehicle control), 5, or 50 mg/kg/day for six months.[1] A subset of animals from each group was subjected to a four-week recovery period.[1] The study included assessments of mortality, clinical signs, body weight, food consumption, ophthalmology, clinical pathology (hematology, clinical chemistry, and coagulation), and comprehensive gross and microscopic pathology.[1]

No treatment-related mortality or significant clinical signs of toxicity were observed throughout the study.[1] The primary findings were related to the pharmacological activity of endoxifen.

Table 1: Summary of Key Findings in a Six-Month Oral Toxicity Study of (E/Z)-Endoxifen in Female Rats [1]

| Parameter | Vehicle Control | 5 mg/kg/day (E/Z)-Endoxifen | 50 mg/kg/day (E/Z)-Endoxifen |

| Mortality | No deaths | No deaths | No deaths |

| Body Weight Gain | Normal | Statistically significant suppression | Statistically significant suppression |

| Food Consumption | Normal | Significantly decreased | Significantly decreased |

| Key Gross Pathology | No significant findings | Ovarian cysts, small uteri | Ovarian cysts, small uteri |

| Key Microscopic Pathology | No significant findings | Corpora lutea depletion, uterine atrophy, endometrial and mammary gland hyperplasia, cervical mucinous hypertrophy | Corpora lutea depletion, uterine atrophy, endometrial and mammary gland hyperplasia, cervical mucinous hypertrophy |

| No-Observed-Adverse-Effect Level (NOAEL) | Not Applicable | Not determined | Not determined |

Due to the pharmacological effects observed at both dose levels, a No-Observed-Adverse-Effect Level (NOAEL) could not be established in this study.[1]

B. 28-Day Repeat-Dose Dermal Toxicity in Minipigs

To support the development of a topical formulation, a 28-day repeat-dose dermal toxicity study of an E/Z-endoxifen gel was conducted in female Göttingen minipigs.[2]

Groups of 8 female minipigs received a daily topical application of a vehicle control gel or an E/Z-endoxifen gel at doses of 2 or 4 mg/day for 28 consecutive days.[2] A comparator group received oral Z-endoxifen.[2] Endpoints included mortality, clinical observations, local tolerability, body weight, food consumption, clinical pathology, organ weights, and gross and microscopic pathology.[2]

The topical application of E/Z-endoxifen gel was well-tolerated. No mortality, clinical signs of systemic toxicity, or local skin irritation were observed.[2] The only notable finding was a dose-related decrease in absolute and relative ovary weights, which is consistent with the anti-estrogenic pharmacology of the drug.[2]

Table 2: Ovarian Weight Changes in Female Minipigs After 28-Day Topical Administration of E/Z-Endoxifen Gel [2]

| Treatment Group | Absolute Ovary Weight | Relative Ovary Weight (to body weight) |

| Vehicle Control Gel | No significant change | No significant change |

| 2 mg/day E/Z-Endoxifen Gel | Dose-related decrease | Dose-related decrease |

| 4 mg/day E/Z-Endoxifen Gel | Dose-related decrease | Dose-related decrease |

II. Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of (E/Z)-endoxifen.

-

Bacterial Reverse Mutation Assay (Ames Test): The mutagenic potential of (E/Z)-endoxifen was evaluated in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA), with and without a metabolic activation system (S9).[3] Doses up to 0.1 mg/plate were tested.

-

In Vitro Mammalian Chromosomal Aberration Test: The clastogenic potential of (E/Z)-endoxifen was assessed in cultured Chinese Hamster Ovary (CHO) cells, with and without S9 metabolic activation.

-

In Vivo Mammalian Erythrocyte Micronucleus Test: This assay was integrated into the six-month oral toxicity study in rats, with bone marrow smears evaluated for the presence of micronuclei.[1]

(E/Z)-endoxifen was found to be non-genotoxic in all assays conducted.

Table 3: Summary of Genetic Toxicology Studies for (E/Z)-Endoxifen

| Assay | Test System | Doses/Concentrations Tested | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium & E. coli | Up to 0.1 mg/plate | Negative |

| In Vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Not specified | Negative |

| In Vivo Micronucleus | Rat bone marrow | 5 and 50 mg/kg/day (oral) | Negative |

III. Safety Pharmacology

A. Phototoxicity

The potential for Z-endoxifen to cause phototoxicity was evaluated using an in vitro assay.

The in vitro 3T3 Neutral Red Uptake (NRU) phototoxicity test was performed using BALB/c 3T3 mouse fibroblasts. Cells were exposed to various concentrations of (E/Z)-endoxifen (0.100 to 5.62 µg/mL) in the presence and absence of a non-cytotoxic dose of simulated solar light. Cell viability was measured by the uptake of the vital dye, neutral red.

(E/Z)-endoxifen did not exhibit any phototoxic potential in the 3T3 NRU assay.

B. Dermal Sensitization

The potential for a topical formulation of Z-endoxifen to cause skin sensitization was assessed in a guinea pig model.

A modified Buehler test was conducted in female Hartley guinea pigs. The study involved an induction phase with repeated topical applications of a vehicle control gel, a 0.5% (E/Z)-endoxifen gel, or a 1.0% (E/Z)-endoxifen gel, followed by a challenge phase.[4][5][6][7] Skin reactions (erythema and edema) were scored at 24 and 48 hours post-challenge.

The (E/Z)-endoxifen gel showed possible weak sensitizing or irritant activity. However, the vehicle control gel produced similar mild reactions, suggesting that the vehicle, rather than the active substance, may be responsible for the observed effects.

IV. Signaling Pathways

Z-endoxifen's biological effects are primarily mediated through its interaction with estrogen receptors. However, off-target effects have also been identified, which may contribute to its overall pharmacological and toxicological profile.

A. Estrogen Receptor Signaling Pathway

As a SERM, Z-endoxifen competitively binds to estrogen receptors (ERα and ERβ), leading to a conformational change in the receptor. This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA. In contrast to estradiol, the Z-endoxifen-ER complex recruits co-repressors instead of co-activators, leading to the downregulation of estrogen-responsive genes involved in cell proliferation.

B. Protein Kinase C (PKC) Inhibition Pathway

Preclinical studies have revealed that Z-endoxifen, at higher concentrations, can act as an inhibitor of Protein Kinase C beta 1 (PKCβ1).[8][9][10][11][12] This represents a potential off-target effect that is independent of the estrogen receptor. Inhibition of PKCβ1 by Z-endoxifen can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key regulator of cell survival and proliferation. This may contribute to the anti-cancer effects of Z-endoxifen but could also be a source of potential toxicities.

V. Conclusion

The preclinical toxicology profile of Z-endoxifen has been extensively evaluated through a series of in vitro and in vivo studies. The primary toxicities observed in repeat-dose animal studies are extensions of the drug's anti-estrogenic pharmacology, primarily affecting hormone-sensitive tissues. Z-endoxifen has not demonstrated any genotoxic or phototoxic potential. Mild dermal irritation observed with a topical gel formulation appears to be attributable to the vehicle. The identification of PKCβ1 as an off-target provides a more complete understanding of Z-endoxifen's biological activity. Overall, the preclinical safety data support the continued clinical development of Z-endoxifen for its intended indications. This guide serves as a comprehensive resource for professionals involved in the research and development of this promising therapeutic agent.

References

- 1. iitri.org [iitri.org]

- 2. iitri.org [iitri.org]

- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medicaljournalssweden.se [medicaljournalssweden.se]

- 5. mbresearch.com [mbresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. An interlaboratory evaluation of the Buehler test for the identification and classification of skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endoxifen downregulates AKT phosphorylation through protein kinase C beta 1 inhibition in ERα+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Endoxifen and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoxifen, a key active metabolite of tamoxifen, has emerged as a potent Selective Estrogen Receptor Modulator (SERM) with significant clinical relevance in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its enhanced binding affinity for the estrogen receptor and favorable pharmacological profile compared to tamoxifen have spurred extensive research into its structure-activity relationships (SAR) and the development of novel analogs. This technical guide provides an in-depth analysis of the SAR of endoxifen and its derivatives, detailing their mechanism of action, binding affinities, and antiproliferative activities. The guide also outlines key experimental protocols for the synthesis and evaluation of these compounds and utilizes visualizations to illustrate critical signaling pathways and experimental workflows.

Introduction

Tamoxifen, a widely prescribed endocrine therapy for ER+ breast cancer, is a prodrug that requires metabolic activation by cytochrome P450 enzymes, primarily CYP2D6, to exert its therapeutic effects.[3][4] Its two major active metabolites, 4-hydroxytamoxifen (4-OHT) and endoxifen (4-hydroxy-N-desmethyltamoxifen), exhibit significantly higher binding affinity for the estrogen receptor (ER) than the parent compound.[3][5] Notably, endoxifen is the more abundant of the two in the plasma of patients treated with tamoxifen, making it a crucial mediator of tamoxifen's clinical efficacy.[3]

The therapeutic efficacy of tamoxifen can be compromised in patients with genetic variations in CYP2D6 that lead to reduced enzyme activity. This has motivated the direct development of endoxifen as a therapeutic agent, bypassing the need for metabolic activation.[1][3] Understanding the intricate structure-activity relationships of endoxifen is paramount for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic properties. This guide delves into the core aspects of endoxifen's SAR, providing a comprehensive resource for researchers in the field.

Mechanism of Action

Endoxifen exerts its primary anticancer effects through competitive antagonism of the estrogen receptor. In ER+ breast cancer cells, estradiol binding to ERα triggers a conformational change that promotes the recruitment of coactivators and subsequent transcription of genes involved in cell proliferation. Endoxifen, by binding to the same ligand-binding pocket, induces a distinct conformational change that favors the recruitment of corepressors, thereby inhibiting estrogen-dependent gene expression and arresting cell growth.[4]

Recent studies have revealed that endoxifen's mechanism of action is multifaceted and concentration-dependent.[6][7] Unlike 4-OHT, endoxifen has been shown to induce the degradation of the ERα protein through the proteasomal pathway, a mechanism shared with pure antiestrogens like fulvestrant.[3][6] This dual action of competitive antagonism and receptor degradation contributes to its potent antitumor activity.

Furthermore, endoxifen has been identified as an inhibitor of protein kinase C (PKC), an enzyme implicated in various cellular signaling pathways, including those involved in cell growth and apoptosis.[1] This off-target effect may contribute to its therapeutic efficacy and is an area of active investigation.

Signaling Pathway

The estrogen receptor signaling pathway and the points of intervention by endoxifen are illustrated in the following diagram.

Caption: Endoxifen's dual mechanism of action on the estrogen receptor signaling pathway.

Structure-Activity Relationship of Endoxifen and its Analogs

The core structure of endoxifen, a triphenylethylene scaffold, provides a versatile platform for chemical modifications to enhance its biological activity. The key structural features influencing its SAR are:

-

The Hydroxyl Group: The para-hydroxyl group on one of the phenyl rings is crucial for high-affinity binding to the ER. This hydroxyl group mimics the phenolic hydroxyl of estradiol, forming a critical hydrogen bond within the ligand-binding pocket of the receptor.[8]

-

The Alkylaminoethoxy Side Chain: The basic side chain is essential for the antiestrogenic activity of endoxifen and other SERMs.[9] Modifications to the length and basicity of this chain can modulate the antagonist versus agonist activity.

-

The Phenyl Rings: Substitution patterns on the three phenyl rings can influence binding affinity, selectivity for ER subtypes (ERα vs. ERβ), and metabolic stability.

Quantitative Data on Binding Affinity and Antiproliferative Activity

The following tables summarize the reported binding affinities and antiproliferative activities of endoxifen and related compounds.

Table 1: Estrogen Receptor Binding Affinities

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) | Reference |

| Endoxifen | ER | 25 | [1] |

| Endoxifen | ERα | 12.1 | [1] |

| Endoxifen | ERβ | 4.75 | [1] |

| Endoxifen | ER | 181 | [1] |

| 4-Hydroxytamoxifen | ER | 35 | [1] |

| 4-Hydroxytamoxifen | ERα | 19.0 | [1] |

| 4-Hydroxytamoxifen | ERβ | 21.5 | [1] |

| 4-Hydroxytamoxifen | ER | 181 | [1] |

| Tamoxifen | ER | 2.8 | [1] |

| N-desmethyltamoxifen | ER | 2.4 | [1] |

Table 2: Antiproliferative Activity in MCF-7 Breast Cancer Cells

| Compound | Condition | IC50 (nM) | Reference |

| Endoxifen | without E2 | ~100 | [10] |

| Endoxifen | with 1 nM E2 | ~500 | [10] |

| 4-Hydroxytamoxifen | without E2 | 10 | [10] |

| 4-Hydroxytamoxifen | with 1 nM E2 | 50 | [10] |

| Endoxifen-Combretastatin Hybrid (Compound 28) | - | 5 | [11] |

Experimental Protocols

Synthesis of Endoxifen Analogs

A common synthetic route for endoxifen and its analogs involves the McMurry coupling reaction.[12][13] A general workflow is presented below.

Caption: A generalized workflow for the synthesis of endoxifen analogs.

Detailed Protocol for a Four-Step Synthesis of (Z)-Endoxifen: [14]

-

Step 1: Synthesis of 4-(benzyloxy)-N-methyl-N-(2-phenylethyl)benzamide: A mixture of 4-(benzyloxy)benzoic acid, N-methyl-2-phenylethylamine, and a coupling agent (e.g., HATU) in a suitable solvent (e.g., DMF) is stirred at room temperature.

-

Step 2: Synthesis of 1-(4-(benzyloxy)phenyl)-1-(4-hydroxyphenyl)-2-phenylbutan-1-ol: The product from Step 1 is reacted with a Grignard reagent prepared from 1-bromo-4-(tert-butyldimethylsilyloxy)benzene.

-

Step 3: Synthesis of (Z/E)-4-(1-(4-(benzyloxy)phenyl)-2-phenylbut-1-en-1-yl)phenol: The alcohol from Step 2 is subjected to dehydration conditions (e.g., acidic workup) to yield a mixture of Z and E isomers.

-

Step 4: Synthesis of (Z)-4-(1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)-N-methyl-ethan-1-amine (Endoxifen): The protecting groups are removed, and the resulting mixture of isomers is separated by preparative HPLC to yield the pure (Z)-endoxifen.[14]

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.[15][16][17]

Materials:

-

Rat uterine cytosol (source of ER)

-

[³H]-Estradiol

-

Test compounds

-

Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Protocol:

-

Prepare serial dilutions of the test compounds and a standard (unlabeled estradiol).

-

In assay tubes, incubate a fixed concentration of [³H]-estradiol with varying concentrations of the test compound or standard and the rat uterine cytosol preparation.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

Add cold HAP slurry to each tube to separate bound from free radioligand.

-

Wash the HAP pellet to remove unbound [³H]-estradiol.

-

Add scintillation cocktail to the pellet and measure radioactivity using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50).

-

Determine the relative binding affinity (RBA) using the formula: RBA = (IC50 of estradiol / IC50 of test compound) x 100.

Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[18][19]

Materials:

-

MCF-7 breast cancer cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed MCF-7 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

In Vivo Studies

Preclinical in vivo studies are crucial to evaluate the antitumor efficacy and pharmacokinetic profile of endoxifen and its analogs. These studies typically involve xenograft models where human breast cancer cells (e.g., MCF-7) are implanted into immunocompromised mice.[20][21][22]

Typical In Vivo Experimental Design:

-

Tumor Implantation: MCF-7 cells are implanted subcutaneously into ovariectomized nude mice. Estrogen pellets are often co-implanted to support initial tumor growth.

-

Treatment: Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, tamoxifen, endoxifen, or endoxifen analogs.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentrations of the administered compounds and their metabolites.

-

Endpoint Analysis: At the end of the study, tumors are excised and analyzed for biomarkers of proliferation (e.g., Ki-67) and ER signaling.

Conclusion

The structure-activity relationship of endoxifen is a rich and evolving field of study. The core triphenylethylene structure, with its critical hydroxyl group and alkylaminoethoxy side chain, provides a foundation for the design of novel analogs with enhanced potency and selectivity. The dual mechanism of action, involving both competitive antagonism and degradation of the estrogen receptor, positions endoxifen as a highly effective agent against ER+ breast cancer. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing the development of next-generation endocrine therapies. Further exploration of endoxifen's off-target effects, such as PKC inhibition, and the development of analogs that can overcome resistance mechanisms will be critical for improving patient outcomes.

References

- 1. Endoxifen - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Development of Endoxifen for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endoxifen’s Molecular Mechanisms of Action Are Concentration Dependent and Different than That of Other Anti-Estrogens – ScienceOpen [scienceopen.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Design, Synthesis and Biochemical Evaluation of Novel Selective Estrogen Receptor Ligand Conjugates Incorporating an Endoxifen-Combretastatin Hybrid Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A convenient synthesis of (Z)-4-hydroxy-N-desmethyltamoxifen (endoxifen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. oaepublish.com [oaepublish.com]

- 19. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]

- 20. Antitumor activity of Z-endoxifen in aromatase inhibitor-sensitive and aromatase inhibitor-resistant estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetics of endoxifen and tamoxifen in female mice: implications for comparative in vivo activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In-vitro Anti-estrogenic Effects of Endoxifen Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoxifen hydrochloride, the active metabolite of the widely prescribed selective estrogen receptor modulator (SERM) tamoxifen, has emerged as a potent anti-estrogenic agent in its own right. Its direct administration bypasses the metabolic variability associated with tamoxifen, offering a potentially more consistent therapeutic effect in estrogen receptor-positive (ER+) breast cancers. This technical guide provides an in-depth overview of the in-vitro anti-estrogenic effects of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Quantitative Data Summary

The anti-estrogenic potency of this compound has been quantified through various in-vitro assays. The following tables summarize key data points for easy comparison.

Table 1: Inhibition of Cell Proliferation (IC50 Values)

| Cell Line | Condition | This compound IC50 | 4-Hydroxy Tamoxifen (4-OHT) IC50 | Reference |

| MCF-7 | Estradiol (E2) deprivation | 100 nM | 10 nM | [1] |

| MCF-7 | In the presence of 1 nM E2 | 500 nM | 50 nM | [1] |

Table 2: Estrogen Receptor (ER) Binding Affinity

| Receptor | Relative Binding Affinity (Estradiol = 100%) | Reference |

| ERα | 12.1% | [2] |

| ERβ | 4.75% | [2] |

| ER (undifferentiated) | 181% (compared to Estradiol) | [2] |

Mechanism of Action: A Signaling Pathway Perspective

This compound exerts its anti-estrogenic effects primarily through competitive inhibition of the estrogen receptor. Upon entering the cell, it binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), inducing a conformational change that differs from that induced by estrogen. This altered conformation hinders the recruitment of co-activators and promotes the recruitment of co-repressors to the receptor-DNA complex. Consequently, the transcription of estrogen-responsive genes, such as the progesterone receptor (PR), trefoil factor 1 (TFF1, formerly pS2), and GREB1, is suppressed, leading to an inhibition of estrogen-driven cell proliferation.[3][4][5][6][7][8]

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments to assess the anti-estrogenic effects of this compound.

MCF-7 Cell Proliferation Assay

This assay determines the inhibitory effect of this compound on the proliferation of estrogen-sensitive MCF-7 breast cancer cells.

Materials:

-

MCF-7 human breast cancer cell line

-

Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.1 mM non-essential amino acids, 10 µg/mL insulin, and 1 mM sodium pyruvate

-

Phenol red-free EMEM with charcoal-stripped FBS for hormone deprivation studies

-

This compound (and 4-Hydroxy Tamoxifen as a comparator)

-

Estradiol (E2)

-

Cell counting kit-8 (CCK-8) or similar cell viability assay

-

96-well plates

Procedure:

-

Cell Culture: Maintain MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere of 5% CO2.[9]

-

Hormone Deprivation: For experiments involving E2 stimulation, switch cells to phenol red-free medium with charcoal-stripped FBS for 3-5 days prior to the assay to minimize background estrogenic effects.

-

Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment:

-

For IC50 determination in the absence of E2, treat cells with serial dilutions of this compound (e.g., 1 nM to 10 µM).

-

For assessing the inhibition of E2-induced proliferation, co-treat cells with a fixed concentration of E2 (e.g., 1 nM) and serial dilutions of this compound.

-

-

Incubation: Incubate the plates for 6 days, with media and treatments refreshed every 2-3 days.[1]

-

Cell Viability Measurement: At the end of the incubation period, add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Endoxifen - Wikipedia [en.wikipedia.org]

- 3. Endoxifen, an Estrogen Receptor Targeted Therapy: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estrogen receptor-beta sensitizes breast cancer cells to the anti-estrogenic actions of endoxifen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endogenous purification reveals GREB1 as a key Estrogen Receptor regulatory factor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tamoxifen Resistance in Breast Cancer Is Regulated by the EZH2-ERα-GREB1 Transcriptional Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. mcf7.com [mcf7.com]

Endoxifen Hydrochloride: A Technical Guide to Target Identification and Validation in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

October 26, 2025

Abstract

Endoxifen hydrochloride, the most clinically relevant active metabolite of tamoxifen, has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer and is under investigation for other malignancies. Its complex mechanism of action, extending beyond simple estrogen receptor antagonism, necessitates a thorough understanding of its molecular targets for optimal therapeutic application and the development of novel treatment strategies. This in-depth technical guide provides a comprehensive overview of the current knowledge on endoxifen's validated and emerging targets, detailed methodologies for their identification and validation, and the signaling pathways it modulates. This guide is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction to this compound

Endoxifen is a potent selective estrogen receptor modulator (SERM) and the primary active metabolite of tamoxifen responsible for its therapeutic efficacy.[1] Unlike its parent drug, endoxifen's formation is dependent on the activity of the cytochrome P450 2D6 (CYP2D6) enzyme, leading to inter-individual variations in plasma concentrations and clinical outcomes.[2] This variability has spurred interest in the direct administration of endoxifen to bypass this metabolic dependency.

Endoxifen's anti-cancer effects are primarily attributed to its high binding affinity for estrogen receptors alpha (ERα) and beta (ERβ), which is 30- to 100-fold greater than that of tamoxifen itself.[1] However, emerging evidence reveals that endoxifen's mechanism of action is multifaceted, involving the degradation of ERα and the modulation of other key signaling pathways independent of estrogen receptors.[3][4] These findings open new avenues for research and suggest a broader therapeutic potential for endoxifen in various cancer types.

Target Identification Methodologies

Identifying the molecular targets of a small molecule like endoxifen is a critical step in understanding its mechanism of action and potential off-target effects. A multi-pronged approach combining various experimental techniques is often employed for robust target deconvolution.

Affinity-Based Approaches